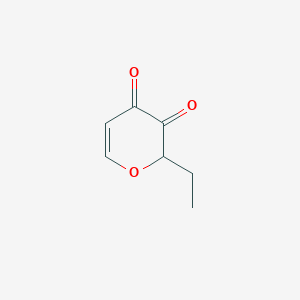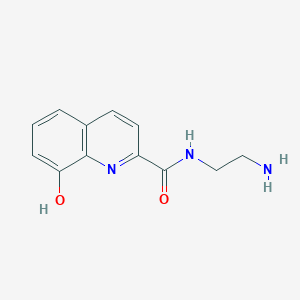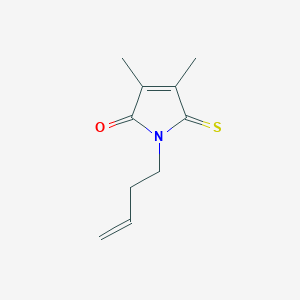![molecular formula C14H17NO2S B12609915 2-[(Benzenesulfonyl)methyl]hept-2-enenitrile CAS No. 646066-79-7](/img/structure/B12609915.png)
2-[(Benzenesulfonyl)methyl]hept-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzenesulfonyl)methyl]hept-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group attached to a hept-2-enenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]hept-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable nitrile precursor under controlled conditions. One common method involves the use of sodium benzenesulfinate and a nitrile compound in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like distillation and crystallization further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzenesulfonyl)methyl]hept-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of primary amines.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, organic solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
2-[(Benzenesulfonyl)methyl]hept-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Benzenesulfonyl)methyl]hept-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects. The nitrile group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Benzenesulfonyl)methyl]benzoic acid: Similar structure with a benzoic acid moiety instead of a hept-2-enenitrile backbone.
2-[(Benzenesulfonyl)methyl]prop-2-enenitrile: Contains a prop-2-enenitrile backbone, making it a shorter analog of the target compound.
Uniqueness
2-[(Benzenesulfonyl)methyl]hept-2-enenitrile is unique due to its longer hept-2-enenitrile backbone, which may confer distinct chemical and biological properties compared to its shorter analogs. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
Propiedades
Número CAS |
646066-79-7 |
|---|---|
Fórmula molecular |
C14H17NO2S |
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
2-(benzenesulfonylmethyl)hept-2-enenitrile |
InChI |
InChI=1S/C14H17NO2S/c1-2-3-5-8-13(11-15)12-18(16,17)14-9-6-4-7-10-14/h4,6-10H,2-3,5,12H2,1H3 |
Clave InChI |
ZIZTUMCUFFFGJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(CS(=O)(=O)C1=CC=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


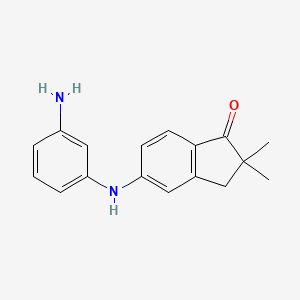
![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)
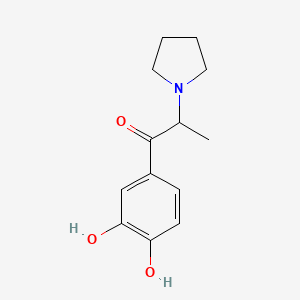
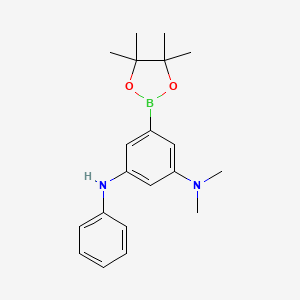
![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)
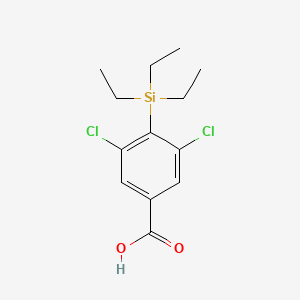


![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)
